molecular formula C23H16O3 B11937604 3-Benzhydryl-4-hydroxynaphthalene-1,2-dione CAS No. 15451-44-2

3-Benzhydryl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11937604
CAS No.: 15451-44-2
M. Wt: 340.4 g/mol
InChI Key: QRBYHTLNCCRJAC-UHFFFAOYSA-N
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Description

3-Benzhydryl-4-hydroxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry research. This compound is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Naphthoquinones are a prominent class of compounds extensively investigated for their diverse biological activities. The core 1,2-dione scaffold is known to be crucial for its redox properties, which can induce oxidative stress in target cells by generating reactive oxygen species (ROS) . This mechanism is a recognized pathway for triggering apoptosis in cancer cells and exhibiting cytotoxicity against microorganisms . The specific benzhydryl moiety in this compound is a structural feature that may enhance lipophilicity, potentially influencing its bioavailability and interaction with cellular targets. Key Research Areas: • Anticancer Research: Structurally similar naphthoquinone derivatives have demonstrated potent pro-apoptotic activity against various human cancer cell lines, including glioblastoma and renal carcinoma, by modulating pathways like PI3K/AKT/mTOR and caspase activation . The redox-active nature of the quinone core makes such compounds promising candidates for developing novel chemotherapeutic agents . • Antimicrobial Research: Naphthoquinones are explored as potential treatments for multidrug-resistant bacteria. Their proposed mechanisms include inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of microbial electron transport chains . • Chemical Synthesis: This compound serves as a valuable intermediate for further chemical modification. The naphthoquinone ring is amenable to reactions like Michael addition and nucleophilic substitution, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . Please note that the specific biological activity, mechanism of action, and optimal application protocols for this compound require further investigation by qualified researchers.

Properties

CAS No.

15451-44-2

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-benzhydryl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)23(26)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H

InChI Key

QRBYHTLNCCRJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Aldol Condensation : o-Acetylphenylacetic acid (16a) reacts with benzhydryl aldehydes (e.g., diphenylacetaldehyde) in acidic or basic media to form α,β-unsaturated intermediates. For example, using benzaldehyde derivatives under acetic acid catalysis at 40–60°C yields unsaturated keto-acids (e.g., compound 17a).

  • Hydrogenation : The α,β-unsaturated intermediate undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to saturate the double bond, producing phenylpropylphenylacetic acid derivatives (e.g., 18a).

  • Cyclization : Treatment with a strong base (e.g., t-BuOK in t-BuOH) induces cyclodehydration, forming the naphthoquinone core. This step achieves yields of 57–72% for benzhydryl analogs.

Key Advantages :

  • Utilizes readily available o-acetylphenylacetic acids, synthesized via Heck arylations of o-iodophenylacetic acids.

  • Avoids heavy-metal catalysts, aligning with green chemistry principles.

Limitations :

  • Moderate yields due to competing side reactions during cyclization.

  • Requires purification via recrystallization, which may reduce scalability.

Alternative Pathway via Lawsone Intermediate

An alternative route employs lawsone (2-hydroxy-1,4-naphthoquinone) as the starting material. This method, though less documented for benzhydryl derivatives, is effective for synthesizing structurally related 3-alkylnaphthoquinones.

Procedure and Optimization

  • Alkylation of Lawsone : Reaction of lawsone with benzhydryl halides (e.g., diphenylmethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Oxidative Demethylation : If protective groups are used, subsequent oxidation with agents like ceric ammonium nitrate (CAN) regenerates the hydroxyl group.

Typical Yields : 45–60%, depending on the steric bulk of the benzhydryl group.

Challenges :

  • Poor regioselectivity in alkylation steps.

  • Sensitivity of the naphthoquinone core to over-oxidation.

Radical Coupling Approaches

Radical-mediated coupling, though less common, offers a route to benzhydryl-substituted quinones. This method, inspired by atovaquone synthesis, avoids silver-based reagents, addressing environmental and regulatory concerns.

Protocol Overview

  • Formation of Radical Intermediates : Treatment of 1H-2-benzopyran-1,4(3H)-dione with benzhydryl aldehydes in the presence of radical initiators (e.g., AIBN) generates coupling intermediates.

  • Rearrangement to Target Compound : Thermal or acid-catalyzed rearrangement of the intermediate yields 3-benzhydryl-4-hydroxynaphthalene-1,2-dione.

Advantages :

  • High atom economy and compatibility with diverse aldehydes.

  • Eliminates need for toxic solvents like acetonitrile.

Drawbacks :

  • Requires precise control of reaction conditions to prevent polymerization.

Comparative Analysis of Methods

Method Starting Materials Yield Conditions Key Advantages
Condensationo-Acetylphenylacetic acid57–72%t-BuOK, t-BuOH, 60°CScalable, avoids heavy metals
Lawsone AlkylationLawsone, benzhydryl halides45–60%K₂CO₃, DMF, 80°CSimple reagents
Radical CouplingBenzopyrandione, aldehydes50–65%AIBN, acetic acid, 40°CNo silver contamination

Critical Discussion of Synthetic Challenges

Purification and Scalability

  • Recrystallization Issues : Methods relying on acetic acid/water mixtures for crystallization (e.g.,) may introduce impurities, necessitating repeated washes with methanol-isopropanol blends.

  • Side Reactions : Competing dimerization during radical coupling reduces yields, requiring stoichiometric optimization .

Chemical Reactions Analysis

Types of Reactions: Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The hydroxyl group and the diphenylmethyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of naphthoquinone derivatives, including 3-benzhydryl-4-hydroxynaphthalene-1,2-dione.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, derivatives related to this compound have shown significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
  • Case Study : In a study evaluating the cytotoxicity of naphthoquinone derivatives, this compound was found to inhibit cell viability effectively at concentrations as low as 10 µM after 72 hours of treatment. The study utilized MTT assays to quantify cell viability and apoptosis assays to confirm the mechanism .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated.

  • Spectrum of Activity : Research indicates that this compound possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Application in Formulations : The compound can be incorporated into topical formulations aimed at treating skin infections due to its efficacy against common skin pathogens. Its incorporation into creams or ointments could enhance the treatment of bacterial infections .

Drug Development Potential

The structural features of this compound make it an attractive scaffold for drug development.

  • Lead Compound for Derivatives : Researchers are exploring modifications to the naphthoquinone core to enhance potency and selectivity. For example, substituents on the aromatic rings can be varied to improve pharmacokinetic properties while maintaining biological activity .
  • Synergistic Effects : Studies have indicated that combining this compound with other chemotherapeutic agents can produce synergistic effects, potentially reducing required dosages and minimizing side effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)10
PC3 (prostate cancer)20
AntimicrobialStaphylococcus aureus15
Escherichia coli25

Mechanism of Action

The mechanism of action of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: The compound may influence cellular pathways, such as oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Benzhydryl-4-hydroxynthalene-1,2-dione and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
3-Benzhydryl-4-hydroxynaphthalene-1,2-dione 3-Benzyhdryl, 4-OH C₂₃H₁₆O₃ 340.37 g/mol High steric bulk, potential for π-π stacking; limited solubility in polar solvents N/A
4-Hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione 3-Thiophen-3-yl, 4-OH C₁₄H₈O₃S 256.28 g/mol Enhanced electron-withdrawing effects (S atom); potential for redox activity
4-Hydroxy-3-[(4-methylphenyl)amino]naphthalene-1,2-dione 3-(4-Methylphenyl)amino, 4-OH C₁₇H₁₃NO₃ 279.29 g/mol Hydrogen-bonding capability via NH group; improved aqueous solubility
1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone Triazole-phenyl hybrid C₁₆H₁₄N₄O 278.31 g/mol Bioactive scaffold (e.g., antimicrobial activity)

Structural and Electronic Effects

  • Steric Influence: The benzhydryl group in the target compound imposes greater steric hindrance compared to smaller substituents like thiophen or phenylamino groups. This may reduce reactivity in nucleophilic additions or cycloadditions .
  • Electronic Effects: The hydroxyl group at the 4-position enhances acidity (pKa ~8–10), enabling deprotonation under basic conditions.

Physicochemical Properties

  • Solubility: Bulky benzhydryl groups decrease solubility in polar solvents (e.g., water, ethanol) compared to amino-substituted derivatives, which exhibit improved solubility due to hydrogen bonding .
  • Thermal Stability : Naphthalene-1,2-dione derivatives generally decompose above 200°C. Thiophen-substituted analogs may exhibit lower melting points due to reduced crystallinity .

Biological Activity

3-Benzhydryl-4-hydroxynaphthalene-1,2-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The biological activity of naphthoquinones, including this compound, is primarily attributed to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), which can induce oxidative stress in cells. The resulting cellular damage can lead to apoptosis in cancer cells and inhibit the growth of various pathogens . The compound also interacts with key cellular targets, disrupting processes such as protein synthesis and nucleic acid function .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro evaluations indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC315.0Cell cycle arrest
A54910.0ROS generation

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

A recent study investigated the effects of this compound in a murine model of cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues . Another clinical investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected wounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3-Benzhydryl-4-hydroxynaphthalene-1,2-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxyl-naphthoquinone derivatives are often prepared by reacting naphthols (e.g., 1-naphthol or 2-naphthol) with electrophilic reagents under basic conditions (K₂CO₃ in DMF), followed by purification via column chromatography. Intermediates are characterized using HPLC, NMR (¹H/¹³C), and FT-IR to confirm functional groups and structural integrity. Residual solvents are quantified via GC-MS .

Q. How should researchers design toxicity screening experiments for this compound?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

  • In vitro : Use human cell lines (e.g., HepG2 for hepatic toxicity) and measure endpoints like cell viability (MTT assay), oxidative stress (ROS detection), and apoptosis (flow cytometry).
  • In vivo : Administer the compound to rodents via oral or inhalation routes, monitoring systemic effects (e.g., respiratory, hepatic, renal) over acute (14-day) and subchronic (90-day) periods. Include dose-response curves and histopathological analysis .

Q. What analytical techniques are critical for quantifying 3-Benzhydryl-4-hydroxynthalene-1,2-dione in environmental samples?

  • Methodological Answer : Use HPLC-UV or LC-MS/MS with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). For trace detection, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate recovery rates (≥80%) and limit of detection (LOD < 1 ppb) using spiked matrices .

Advanced Research Questions

Q. How can reaction parameters be optimized for scalable synthesis of this compound?

  • Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to test variables:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
  • Responses : Yield (HPLC purity ≥95%), reaction time.
    Statistical analysis (ANOVA) identifies significant factors. Pilot-scale batches (≥1 kg) require continuous flow reactors for heat management .

Q. What mechanistic insights exist for the photodegradation of this compound in aquatic environments?

  • Methodological Answer : Conduct UV-Vis irradiation experiments (λ = 254–365 nm) in simulated water (pH 7.4) with TiO₂ nanoparticles as catalysts. Monitor degradation kinetics via LC-MS and identify intermediates (e.g., hydroxylated byproducts). Use DFT calculations to predict reactive sites and validate with radical trapping (e.g., tert-butanol for •OH quenching) .

Q. How do structural modifications to the benzhydryl group alter the compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with substituents (e.g., -CF₃, -NO₂) at the benzhydryl para position. Screen against cancer cell lines (IC₅₀ via SRB assay) and compare with QSAR models. Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., topoisomerase II). Correlate electronic effects (Hammett σ values) with cytotoxicity .

Q. What experimental strategies resolve contradictions in reported toxicity data for naphthoquinone derivatives?

  • Methodological Answer : Replicate studies under standardized OECD guidelines:

  • Control confounding variables (e.g., solvent purity, animal strain).
  • Use metabolomics (LC-HRMS) to identify species-specific metabolic pathways.
  • Apply Bayesian meta-analysis to harmonize datasets from disparate sources .

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